molecular formula C13H18O2 B14728609 Pentan-3-yl phenylacetate CAS No. 5436-62-4

Pentan-3-yl phenylacetate

Cat. No.: B14728609
CAS No.: 5436-62-4
M. Wt: 206.28 g/mol
InChI Key: IXNXMQHWRPTORU-UHFFFAOYSA-N
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Description

Pentan-3-yl phenylacetate is an ester derivative of phenylacetic acid, where the carboxyl group is esterified with pentan-3-yl alcohol. Phenylacetate (C₆H₅CH₂COO⁻) is a naturally occurring aromatic fatty acid involved in diverse biological processes, including microbial metabolism, cancer cell modulation, and plant secondary metabolism . Its ester derivatives, such as 3,4,12,13-tetraacetylphorbol-20-phenylacetate and 12-deoxyphorbol 13-phenylacetate 20-acetate (dPPA), have been identified in plant latex and studied for their bioactivity .

Key properties of phenylacetate derivatives include:

  • Metabolic Stability: Ester bonds may slow hydrolysis in vivo, prolonging activity .

Properties

CAS No.

5436-62-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

pentan-3-yl 2-phenylacetate

InChI

InChI=1S/C13H18O2/c1-3-12(4-2)15-13(14)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

IXNXMQHWRPTORU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentan-3-yl phenylacetate typically involves the esterification reaction between phenylacetic acid and pentan-3-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The general reaction scheme is as follows:

Phenylacetic acid+Pentan-3-olAcid catalystPentan-3-yl phenylacetate+Water\text{Phenylacetic acid} + \text{Pentan-3-ol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Phenylacetic acid+Pentan-3-olAcid catalyst​Pentan-3-yl phenylacetate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

Pentan-3-yl phenylacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenylacetic acid and pentan-3-ol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: Phenylacetic acid and pentan-3-ol.

    Reduction: Phenylacetaldehyde and pentan-3-ol.

    Transesterification: A new ester and alcohol, depending on the reacting alcohol.

Scientific Research Applications

Pentan-3-yl phenylacetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of pentan-3-yl phenylacetate primarily involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing phenylacetic acid and pentan-3-ol. Phenylacetic acid can further interact with metabolic pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Enzyme Interactions

Compound Structure Enzyme Activity (Decarboxylase Substrate) Biological Role Reference
Pentan-3-yl phenylacetate Phenylacetate + pentan-3-yl ester Not studied directly; inferred similar to phenylacetate Potential roles in microbial metabolism or drug delivery (hypothetical)
Phenylacetate C₆H₅CH₂COO⁻ Substrate for phenylacetate decarboxylase; converted to toluene anaerobically Tumor growth inhibition, microbial carbon source
p-Hydroxyphenylacetate C₆H₄(OH)CH₂COO⁻ Substrate for CsdBC/HpdBC enzymes; forms p-cresol Intermediate in lignin degradation; not inhibitory to cancer cells
Phenaceturic acid C₆H₅CH₂CONHCH₂COO⁻ Inhibits phenylacetate decarboxylase (>70% inhibition) Detoxification metabolite in mammals
Phenylbutyrate C₆H₅CH₂CH₂COO⁻ Not a decarboxylase substrate; activates PPARγ Potent anticancer agent (higher activity than phenylacetate)

Key Findings :

  • Anticancer Potency : Phenylbutyrate and halogenated derivatives (e.g., p-iodo-phenylbutyrate) show enhanced activity due to stronger PPARγ activation .
Microbial Metabolism
  • Phenylacetate Catabolon Pathway : Utilized by Pseudomonas putida and Escherichia coli to degrade aromatic compounds into acetyl-CoA. Key enzymes include phenylacetyl-CoA ligase (PaaK) and β-oxidation enzymes .
  • Toluene Biosynthesis : Anaerobic bacteria (e.g., Tolumonas auensis) convert phenylacetate to toluene via radical decarboxylation, a pathway absent in p-hydroxyphenylacetate metabolism .
Cancer Therapeutics
  • Mechanistic Differences :
    • Phenylacetate : Induces G1 cell cycle arrest, apoptosis, and differentiation via p21Cip1 upregulation and Bcl-2 suppression .
    • Phenylbutyrate : Targets protein prenylation inhibition and PPARγ activation, showing superior efficacy in ovarian and prostate cancers .
  • Pharmacokinetics: Phenylacetate exhibits nonlinear kinetics with dose-limiting CNS toxicity at high concentrations, whereas phenylbutyrate has better tolerability .

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